

## Introduction to Nitrovin and Regulatory Status

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Nitrovin

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**Nitrovin** (NTV) is an antimicrobial growth promoter belonging to the nitrofurans class. Nitrofurans, including **nitrovin**, have been banned for use in food-producing animals in many jurisdictions, including the European Union, due to concerns about their potential carcinogenic and mutagenic effects [1] [2]. As non-allowed pharmacologically active substances, they do not have a maximum residue limit (MRL) listed in EU legislation. Their use is considered illegal, necessitating robust monitoring methods to detect non-compliance [1].

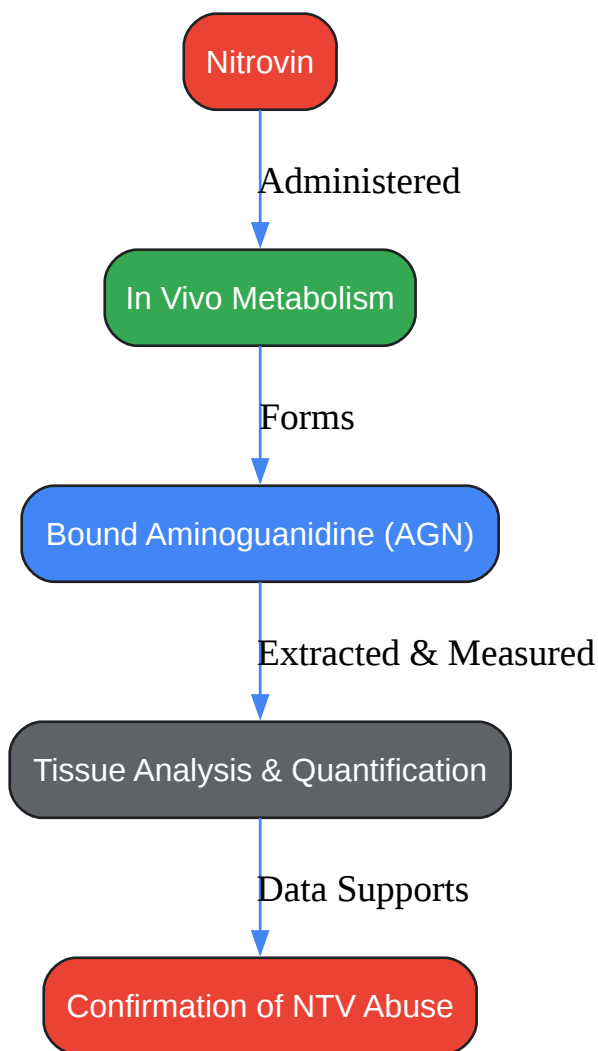
A significant challenge in monitoring **nitrovin** abuse is its rapid metabolism and clearance. The parent **nitrovin** molecule is quickly depleted from tissues, making its direct detection impractical for residue control. Therefore, the verification of a stable and persistent marker residue is crucial for effective surveillance [1] [2].

## Verification of Aminoguanidine as a Marker Residue

### Scientific Rationale

Recent research has confirmed that bound aminoguanidine (AGN) serves as a suitable marker residue for monitoring the illegal use of **nitrovin** [1] [2]. This verification followed a series of controlled in-life studies and rigorous analytical validation.

The metabolic relationship between **nitrovin** and its marker residue, bound aminoguanidine (AGN), and the subsequent analytical workflow can be summarized as follows:



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## Key Experimental Findings

A pivotal study involved feeding pigs a **nitrovin**-medicated diet at a concentration of 50 mg/kg feed. Tissues—including kidney, muscle, and liver—along with plasma, were collected on various days post-withdrawal (withdrawal day 0 and beyond) and analyzed for bound AGN, total AGN, and the parent **nitrovin** compound [1] [2].

- **Persistence of AGN vs. Parent Nitrovin:** The parent **nitrovin** drug was only detected in kidney tissues at low concentrations and exclusively on withdrawal day 0. In contrast, bound AGN residues were found to persist in all tested tissues for a significantly longer duration [1] [2].
- **Tissue Distribution:** The concentration of AGN residues was not uniform across tissues. The highest levels were consistently found in the **liver**, making it a primary target for monitoring. Intermediate

levels were found in the kidney, and the lowest concentrations were detected in muscle tissue [1] [2].

- **Conclusion:** The persistence and distribution profile of bound AGN confirm its suitability as a reliable marker residue for enforcing the ban on **nitrovin** use in food animal production [1].

## Quantitative Data on Residue Depletion

The following table summarizes the key findings from the tissue distribution and depletion study of **nitrovin** and its marker residue, aminoguanidine (AGN) [1] [2].

**Table 1: Tissue Distribution and Depletion of Nitrovin and Bound Aminoguanidine (AGN) in Pigs Fed 50 mg/kg Nitrovin**

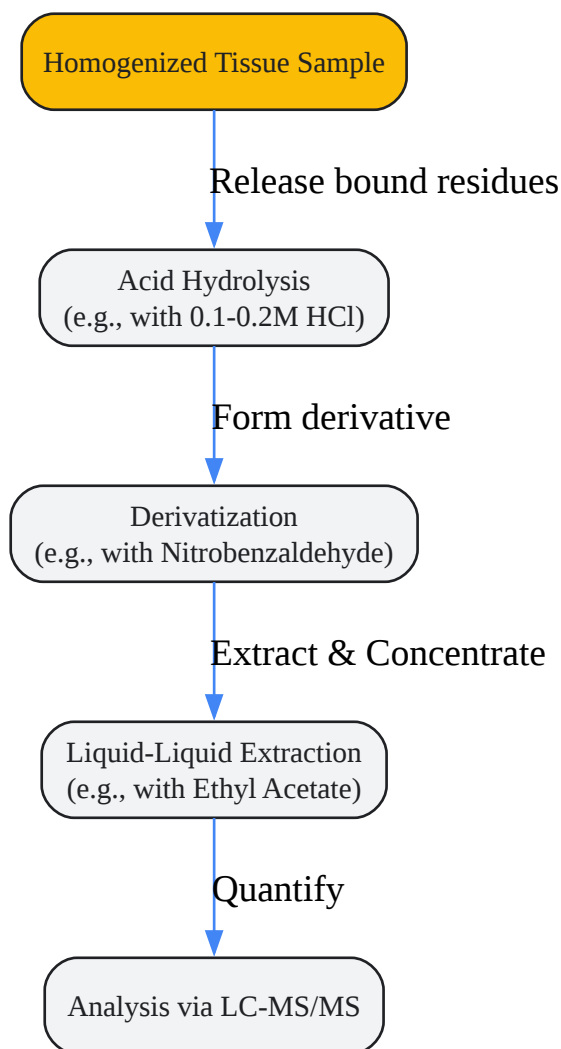
Tissue	Parent Nitrovin (NTV) Detection	Bound AGN Concentration (Relative) & Persistence	Remarks
Liver	Not detected	<b>Highest</b> concentration among all tissues. Persists for a significant withdrawal period.	Primary target tissue for residue monitoring.
Kidney	Detected at low levels only on <b>Withdrawal Day 0</b> .	<b>Intermediate</b> concentration. Persists longer than the parent compound.	Parent compound clears rapidly; AGN remains detectable.
Muscle	Not detected	<b>Lowest</b> concentration among all tissues.	Less suitable for monitoring due to lower residue levels.
Plasma	Information not specified in search results.	Detected and analyzable.	Useful for live animal screening or complementary data.

## Detailed Analytical Protocol for Bound AGN

This protocol outlines the procedure for the extraction, hydrolysis, and analysis of bound aminoguanidine from porcine tissues, based on the methodologies employed in the verification study.

## Sample Preparation Workflow

The multi-step process for preparing tissue samples for analysis is illustrated below:



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## Materials and Reagents

- **Tissues:** Liver, kidney, or muscle, homogenized.
- **Chemicals:** Hydrochloric acid (HCl, analytical grade), nitrobenzaldehyde (or other suitable derivatizing agent), ethyl acetate, methanol, water (LC-MS grade).
- **Standards:** Certified reference standards of aminoguanidine and **nitrovin** for calibration and quality control.

## Step-by-Step Procedure

- **Hydrolysis:** Accurately weigh  $2.0 \pm 0.1$  g of homogenized tissue into a suitable tube. Add a volume of 0.1M or 0.2M HCl sufficient to cover the tissue (e.g., 8-10 mL). Vortex mix thoroughly. Incubate the mixture at a controlled temperature (e.g., 37°C or higher, such as 60°C) for a period of 12-16 hours (overnight) to hydrolyze the protein-bound metabolites and release free aminoguanidine [1].
- **Derivatization:** After hydrolysis and cooling, adjust the pH to approximately 7.0 using NaOH or a suitable buffer. Add a solution of nitrobenzaldehyde to the mixture. Vortex and incubate (e.g., at 37°C for 60-90 minutes) to form the nitrophenyl derivative of aminoguanidine, which improves chromatographic behavior and detection sensitivity [1].
- **Extraction:** Add a volume of ethyl acetate to the derivatized sample (e.g., 5-10 mL). Cap the tube and shake vigorously for several minutes to extract the derivative into the organic phase. Centrifuge to separate the layers clearly. Transfer the organic (upper) layer to a clean tube. The extraction step may be repeated to improve recovery. The combined organic extracts are then evaporated to dryness under a gentle stream of nitrogen at a warm temperature (e.g., 40-50°C).
- **Reconstitution:** Reconstitute the dry residue in an appropriate volume of a mobile phase compatible with LC-MS/MS analysis (e.g., a methanol/water mixture). Vortex and centrifuge before transfer to an autosampler vial.

## Instrumental Analysis and Method Validation

### LC-MS/MS Analysis

- **Chromatography:** Utilize a reverse-phase C18 column. A gradient elution program is recommended, using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B), to achieve optimal separation of the AGN derivative.
- **Mass Spectrometry:** Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific precursor ion > product ion transitions for the AGN derivative must be established and optimized during method development.

### Method Validation Guidance

While the cited research confirms the persistence of AGN, your laboratory's analytical method must be fully validated. The following table outlines key validation parameters based on general guidelines for analytical

procedures and specific insights from nitrofuran analysis [1] [3] [4].

**Table 2: Key Method Validation Parameters for Quantifying Bound AGN**

Parameter	Acceptance Criteria (Example)	Experimental Approach
<b>Specificity</b>	No interference at the retention time of the AGN derivative from blank tissue samples.	Analyze a minimum of 6 blank tissue samples from different sources.
<b>Linearity</b>	$R^2 \geq 0.99$ over the calibrated range (e.g., 0.1-5.0 $\mu\text{g}/\text{kg}$ ).	Analyze calibration standards in duplicate across the range.
<b>Accuracy</b>	Mean recovery of 80-110% for QC samples.	Spike blank tissue with AGN standard at low, mid, and high concentrations (n=6 each).
<b>Precision</b>	Repeatability (RSD $\leq 15\%$ ) and within-lab reproducibility (RSD $\leq 20\%$ ).	Analyze replicated QC samples within a single run and over multiple different runs/days.
<b>Limit of Quantification (LOQ)</b>	Signal-to-noise ratio $\geq 10$ , with defined accuracy and precision at this level.	Determine based on the lowest calibrant level that meets precision/accuracy criteria. Ideally, should be low enough to detect residues from misuse.
<b>Stability</b>	Analyte stability demonstrated in tissue, during hydrolysis, and in final extract.	Evaluate short-term, long-term, and processed sample stability.

## Quality Assurance and Reporting

- **Quality Controls:** Each batch of samples must include a procedural blank, a calibrant, and spiked quality control samples at relevant concentrations to ensure the validity of the run.
- **Confirmation Criteria:** For a positive finding, the following criteria should be met: (1) The signal-to-noise ratio for the AGN derivative must be  $\geq 3:1$  for the LOQ and  $\geq 10:1$  for positive identification; (2) The retention time must match that of the calibration standard within a specified tolerance (e.g.,  $\pm 0.1$

min); (3) The ion ratio between the quantifier and qualifier MRM transitions must be within the permitted tolerance of the mean ratio from the standards (e.g.,  $\pm 20\text{-}30\%$ ).

- **Reporting:** The final report should clearly state the concentration of bound aminoguanidine found, the tissue analyzed, the method used, and the conclusion regarding compliance with regulations.

## References

1. Verification of Bound Aminoguanidine as the Marker Residue for the... [pubmed.ncbi.nlm.nih.gov]
2. Verification of bound aminoguanidine as the marker residue for the... [pure.qub.ac.uk]
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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)